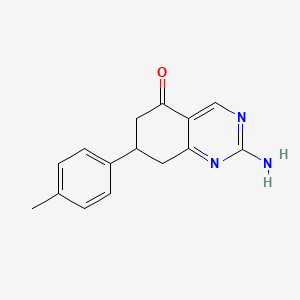

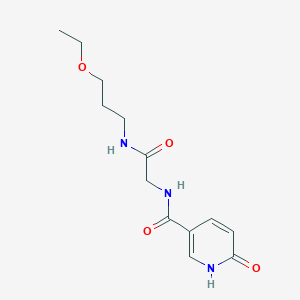

2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Descripción general

Descripción

Synthesis Analysis

Quinazoline derivatives, including 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one, are synthesized through various methodologies, often involving multicomponent reactions, cyclization, and functionalization steps. One common approach for the synthesis of quinazoline derivatives is through the condensation reactions involving amines, aldehydes, and isatoic anhydride or through cyclization reactions involving amides and nitriles under specific conditions (El-Shaieb & Jones, 2009).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. The crystal structure of related compounds shows that the quinazoline ring system can adopt various conformations, influenced by substituents and intermolecular interactions. Detailed structural analysis is provided by X-ray diffraction techniques, which reveal the planarity of the quinazoline system and the orientation of substituents around the core structure (Kant et al., 2014).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. The presence of amino groups in the structure allows for further functionalization through reactions with electrophiles or through the formation of Schiff bases and other condensation products. The reactivity of the quinazoline nucleus is influenced by the electronic nature of the substituents, which can activate or deactivate the ring towards further chemical transformations (Gromachevskaya et al., 2017).

Physical Properties Analysis

The physical properties of this compound and similar compounds are characterized by their melting points, solubility in various solvents, and crystallinity. These properties are essential for determining the compound's applicability in different chemical and pharmaceutical formulations. Solubility in organic solvents and water is particularly important for its use in drug development and synthesis of materials (Thakur et al., 2018).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are marked by their stability, reactivity towards nucleophiles and electrophiles, and their acid-base behavior. The basicity of the amino groups and the potential for hydrogen bonding contribute to the compound's interaction with biological molecules, which is a critical aspect in drug design and development. The electronic properties, such as electron density distribution and frontier molecular orbitals, dictate its reactivity and interactions with other molecules (Zhang et al., 2010).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- A study by Bektaş et al. (2007) explored the synthesis of certain triazole derivatives, including variations of the compound, which showed good to moderate activities against test microorganisms, indicating potential antimicrobial applications (Bektaş et al., 2007).

Anti-inflammatory Screening

- Prajapat and Talesara (2016) synthesized non-symmetrical derivatives related to this compound and evaluated them for in-vivo anti-inflammatory activity. Some compounds exhibited significant anti-inflammatory activity compared to standard drugs (Prajapat & Talesara, 2016).

Antiallergic Activity

- Suzuki et al. (1977) synthesized 3-amino-4-hydroxyquinolin-2(1H)-one compounds, an analog of the compound , showing antiallergic activity (Suzuki et al., 1977).

Anticancer Potential

- Sirisoma et al. (2009) explored 4-anilinoquinazolines, related to this compound, as potent apoptosis inducers and identified a clinical candidate for anticancer therapy due to its ability to induce apoptosis and penetrate the blood-brain barrier (Sirisoma et al., 2009).

Synthesis and Characterization Studies

- Several studies focused on the synthesis and characterization of derivatives of this compound, exploring their potential in various pharmaceutical applications. For example, Gromachevskaya et al. (2017) studied the synthesis and alkylation of dihydroquinazolines, shedding light on their molecular structure and potential applications (Gromachevskaya et al., 2017).

Anticonvulsant and Antimicrobial Activities

- Rajasekaran et al. (2013) synthesized novel derivatives showing broad-spectrum antimicrobial activity and potent anticonvulsant activity, suggesting therapeutic potential in these areas (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Propiedades

IUPAC Name |

2-amino-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-9-2-4-10(5-3-9)11-6-13-12(14(19)7-11)8-17-15(16)18-13/h2-5,8,11H,6-7H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIYWAXFXDKMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)

![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)